molecular formula C22H26N4O2 B2432970 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide CAS No. 2415519-08-1

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide

Cat. No. B2432970
M. Wt: 378.476
InChI Key: AANIKQFPCBOHCI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

3-(2-tert-butylbenzimidazol-1-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-22(2,3)20-24-18-10-5-6-11-19(18)26(20)16-13-25(14-16)21(27)23-15-8-7-9-17(12-15)28-4/h5-12,16H,13-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANIKQFPCBOHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(3-methoxyphenyl)azetidine-1-carboxamide

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